molecular formula C14H11Cl2NO3S2 B379518 4-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid CAS No. 300378-94-3

4-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B379518
CAS No.: 300378-94-3
M. Wt: 376.3g/mol
InChI Key: WDMNGYNXNIPQQD-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5Z)-5-(2,6-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (Molecular Weight: 390.31, Empirical Formula: C15H13Cl2NO3S2) is a high-purity dry powder supplied for early discovery and biological screening research . This compound belongs to the 4-thiazolidinone class of heterocyclic molecules, a scaffold recognized for its significant potential in medicinal chemistry. Recent scientific investigations into structurally similar 4-thiazolidinone derivatives have revealed promising anti-cancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231 . The molecular mechanism of action for these analogs is associated with the induction of apoptosis through decreased mitochondrial membrane potential and increased concentrations of key apoptotic markers including caspase-9 and caspase-8 . Furthermore, related compounds have demonstrated an ability to modulate autophagy markers (LC3A, LC3B, Beclin-1) and inhibit topoisomerase II, suggesting a multi-faceted approach to targeting cancer cell proliferation . With a calculated Lipinski's rule of five profile indicating logP of 3.671, 4 rotatable bonds, 1 H-donor, and 3 H-acceptors, this compound exhibits favorable drug-like properties for lead optimization studies . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic uses. Researchers are responsible for conducting any necessary analytical characterization to confirm product identity and purity for their specific applications.

Properties

IUPAC Name

4-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S2/c15-9-3-1-4-10(16)8(9)7-11-13(20)17(14(21)22-11)6-2-5-12(18)19/h1,3-4,7H,2,5-6H2,(H,18,19)/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMNGYNXNIPQQD-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antioxidant, antidiabetic, anticancer, and antimicrobial properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H14Cl2N2O3S\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_3\text{S}

This structure includes a thiazolidinone core, which is known for its biological significance.

1. Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures lipid peroxidation. The compound demonstrated a notable capacity to inhibit lipid peroxidation, suggesting its potential as an antioxidant agent .

2. Antidiabetic Activity

Thiazolidinones are recognized for their antidiabetic effects. The compound was shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. In vitro studies indicated that it could stimulate glucose uptake in muscle cells and inhibit gluconeogenesis in liver cells, making it a candidate for diabetes management .

3. Anticancer Activity

The anticancer potential of this compound has been explored against various cancer cell lines. Notably:

  • Cytotoxicity : The compound exhibited cytotoxic effects with IC50 values ranging from 1.58 to 11.73 µM against several cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) .
  • Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

4. Antimicrobial Activity

The antimicrobial properties of the compound were tested against various bacterial strains. Results indicated that it possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL , showcasing its potential as an antimicrobial agent .

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant activity of various thiazolidinone derivatives, the compound demonstrated superior inhibition of lipid peroxidation compared to standard antioxidants like ascorbic acid . This suggests its potential application in preventing oxidative stress-related diseases.

Case Study 2: Anticancer Efficacy

A series of experiments conducted on human cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis at low concentrations. For instance, in MCF-7 cells, an IC50 value of 1.50 µM was recorded, indicating high potency compared to established chemotherapeutic agents like doxorubicin .

Summary Table of Biological Activities

Biological Activity Method Used Results IC50/MIC Values
AntioxidantTBARS AssayInhibition of lipid peroxidationEC50: 0.565 mM
AntidiabeticGlucose Uptake AssayIncreased glucose uptakeNot specified
AnticancerCell Viability AssayInduction of apoptosisIC50: 1.58 - 11.73 µM
AntimicrobialMIC DeterminationEffective against Gram-positive bacteriaMIC: 15 - 30 µg/mL

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Challenges : Yields decrease with bulky substituents (e.g., tert-butyl in compound 8: 63% vs. 77% for simpler analogues) .
  • Computational Insights: Molecular dynamics simulations (e.g., for compound 2 in ) suggest thiazolidinones adopt planar conformations, optimizing interactions with hydrophobic enzyme pockets .
  • Biological Potential: Thiazolidinones with extended aromatic systems (e.g., benzodioxole in 3f) show enhanced antibacterial activity, though the target compound’s dichloro group may offer unique selectivity .

Preparation Methods

Chlorination of 2,6-Dichlorotoluene

  • Reagents : 2,6-DCT, chlorine gas, phosphorus pentachloride (PCl₅) catalyst.

  • Conditions : Reaction at 50–250°C under UV light for 6–8 hours.

  • Mechanism : Free-radical chlorination replaces methyl hydrogens with chlorine, yielding 2,6-dichlorobenzyl dichloride .

  • Yield : 85–92% after fractional distillation.

Hydrolysis to 2,6-Dichlorobenzaldehyde

  • Reagents : 2,6-Dichlorobenzyl dichloride, formic acid/acetic acid, zinc chloride.

  • Conditions : Reflux at 110°C for 4–6 hours.

  • Workup : Neutralization with NaOH, extraction with dichloromethane, and vacuum distillation.

  • Purity : 99.8–99.95% by GC-MS.

Table 1: Optimization of Hydrolysis Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
ZnCl₂Formic acid110489
H₂SO₄Acetic acid120676
NoneH₂O100852

Thiazolidinone Core Formation

The 1,3-thiazolidin-4-one scaffold is constructed via cyclization of thiourea derivatives. Methodologies adapted from PMC8186431 highlight two approaches:

Cyclocondensation of Thiourea and α-Chloroacetic Acid

  • Reagents : Thiourea, α-chloroacetic acid, NaOH.

  • Conditions : Reflux in aqueous ethanol (8 hours).

  • Product : 2-thioxo-1,3-thiazolidin-4-one (yield: 78%).

Alternative Route Using Mercaptoacetic Acid

  • Reagents : 2-Aminothiophenol, diethyl oxalate.

  • Conditions : Melt reaction at 140°C for 3 hours.

  • Product : 4-oxo-1,3-thiazolidine-2-thione (yield: 65%).

Knoevenagel Condensation for Benzylidene Formation

The (5Z)-5-(2,6-dichlorobenzylidene) group is introduced via base-catalyzed condensation between 2-thioxo-1,3-thiazolidin-4-one and 2,6-dichlorobenzaldehyde. Piperidine or morpholine is typically used to promote enolate formation.

Standard Protocol

  • Reagents : 2-Thioxo-1,3-thiazolidin-4-one (1 eq), 2,6-dichlorobenzaldehyde (1.2 eq), piperidine (0.1 eq).

  • Solvent : Ethanol or methanol.

  • Conditions : Reflux at 80°C for 12 hours.

  • Outcome : 5-(2,6-Dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (yield: 68–72%).

Table 2: Solvent and Catalyst Screening

SolventCatalystTemp (°C)Yield (%)Z:E Ratio
EthanolPiperidine80729:1
DMFMorpholine100657:1
TolueneNone110413:1

Introduction of Butanoic Acid Side Chain

The butanoic acid moiety is introduced via N-alkylation of the thiazolidinone nitrogen. Two strategies are prevalent:

Direct Alkylation with 4-Bromobutanoic Acid

  • Reagents : 5-(2,6-Dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (1 eq), 4-bromobutanoic acid (1.5 eq), K₂CO₃.

  • Solvent : DMF or acetonitrile.

  • Conditions : 60°C for 24 hours.

  • Yield : 58–62% after recrystallization.

Protection/Deprotection Strategy

  • Step 1 : Protect butanoic acid as methyl ester using SOCl₂/MeOH.

  • Step 2 : Alkylate with methyl 4-bromobutanoate.

  • Step 3 : Hydrolyze ester with NaOH/EtOH.

  • Overall Yield : 45–50%.

Table 3: Alkylation Efficiency Comparison

MethodSolventBaseYield (%)
Direct AlkylationDMFK₂CO₃62
Protection/DeprotectionAcetonitrileEt₃N50

Stereochemical Control and Purification

The (5Z)-configuration is favored by polar aprotic solvents (e.g., DMF) and catalytic piperidine, which stabilize the transition state through enolate resonance. Purification via silica gel chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) achieves >95% isomer purity.

Scalability and Industrial Considerations

  • Cost Drivers : 2,6-Dichlorobenzaldehyde accounts for 60% of raw material costs.

  • Waste Management : Chlorination byproducts (HCl gas) are neutralized to NaCl, while excess Cl₂ is scrubbed with NaOH to produce NaOCl.

  • Throughput : Batch processes yield 5–10 kg/day; continuous flow systems may enhance output .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.